

A Comparative Guide to Validated Spectrophotometric Methods for Lamivudine Determination

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Lamivudine, a cornerstone in the treatment of HIV/AIDS and Hepatitis B, requires accurate and reliable analytical methods for its quantification in bulk drug and pharmaceutical formulations. [1][2] Spectrophotometry, owing to its simplicity, cost-effectiveness, and rapidity, presents a viable alternative to more complex chromatographic techniques like HPLC.[1][3] This guide provides a comparative overview of various validated spectrophotometric methods for the determination of Lamivudine, complete with experimental protocols and performance data to aid researchers and drug development professionals in selecting the most suitable method for their needs.

Comparison of Validated Spectrophotometric Methods

A variety of UV-Visible spectrophotometric methods have been developed and validated for the determination of Lamivudine. These methods differ primarily in the solvent used, which can influence the wavelength of maximum absorbance (λmax) and other validation parameters. Additionally, visible spectrophotometric methods, which involve the formation of a colored complex, offer an alternative analytical approach. The following table summarizes the key performance characteristics of several reported methods.



Metho d Type	Solven t/Reag ent	λmax (nm)	Lineari ty Range (µg/mL)	Correl ation Coeffic ient (r²)	Accura cy (% Recov ery)	LOD (µg/mL)	LOQ (µg/mL)	Refere nce
UV Spectro photom etry	Methan ol	270	5 - 15	> 0.999	98 - 102	-	-	[1]
Acetonit rile	271	10 - 100	0.996	-	-	-	[4]	
Water	271	10 - 60	-	-	-	-		-
0.1 N HCl	279.6	0 - 6	-	99.99 - 100.45	-	-	[5]	
0.1 N NaOH	269.8	0 - 10	-	100.62 - 101.12	-	-	[5]	
Methan ol	273	2.5 - 15.0	0.9997	99.4	-	-	[6]	-
Dimeth ylforma mide (DMF)	268	10 - 50	0.9985	99.2	-	-	[7]	-
Visible Spectro photom etry	2,4- dinitrop henyl hydrazi ne in 85% H ₂ SO ₄	438	5.0 - 35.0	0.9988	-	-	-	[6]
Sodium nitrite,	282	2.5 - 12.5	0.9975	-	-	-	[6]	



sulfami c acid, and paratolu idine in 2% H ₂ SO ₄								
3- methyl- 2- benzath iazolino ne hydrazo ne (MBTH) with iodoso benzen e diacetat e (IBDA)	590	10.0 - 60.0	-	-	-	-	[8]	
Diazoni um salt formatio n with resorcin ol	540	10.0 - 60.0	-	-	-	-	[8]	

Experimental Protocols

Detailed methodologies for the key spectrophotometric methods are provided below.

UV Spectrophotometric Method in Methanol[1]



- Instrumentation: A UV-visible spectrophotometer with matched quartz cells.
- Solvent: Spectroscopic grade methanol.
- Standard Stock Solution Preparation: Accurately weigh and dissolve Lamivudine reference standard in methanol to obtain a concentration of 100 μg/mL.
- Working Standard Solution Preparation: Dilute the standard stock solution with methanol to obtain a concentration of 10 μg/mL.
- Sample Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a known amount of Lamivudine into a volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume with methanol. Filter the solution and dilute further with methanol to obtain a final concentration of 10 μg/mL.
- Procedure: Record the absorbance of the standard and sample solutions at 270 nm against a methanol blank. Calculate the concentration of Lamivudine in the sample by comparing its absorbance with that of the standard solution.

Area Under Curve (AUC) UV Spectrophotometric Method in Water[2]

- Instrumentation: A double beam UV-visible spectrophotometer with 1 cm matched quartz cells.
- Solvent: Distilled water.
- Standard Stock Solution Preparation: Accurately weigh 10 mg of Lamivudine and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water to get a concentration of 100 μg/mL.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 to 60 μ g/mL with distilled water.
- Procedure: Scan the prepared solutions in the UV range of 400 nm to 200 nm. The area under the curve between 265 nm and 275 nm is used for the determination of Lamivudine. A calibration curve is prepared by plotting the area under the curve against the concentration.



Visible Spectrophotometric Method with 2,4-dinitrophenyl hydrazine[7]

- Instrumentation: A UV-Vis spectrophotometer.
- Reagents: 2,4-dinitrophenyl hydrazine solution, 85% Sulfuric Acid (H₂SO₄).
- Procedure:
 - To a series of standard solutions of Lamivudine, add the 2,4-dinitrophenyl hydrazine reagent.
 - Add 85% H₂SO₄ to facilitate the reaction.
 - Allow the reaction to proceed for 10 minutes.
 - Let the resulting orange-red colored hydrazone stand for 2 hours for complete color development.
 - Measure the absorbance of the solution at the λmax of 438 nm.
 - Construct a calibration curve by plotting absorbance versus concentration.

Visible Spectrophotometric Method by Diazotization and Coupling[7]

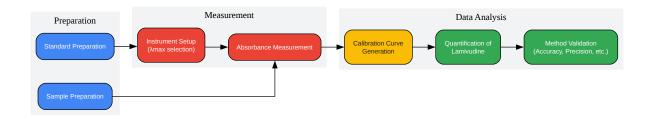
- Instrumentation: A UV-Vis spectrophotometer.
- Reagents: Sodium nitrite solution, sulfamic acid solution, paratoluidine solution, 2% Sulfuric Acid (H₂SO₄).
- Procedure:
 - Acidify the Lamivudine standard solutions with 2% H₂SO₄.
 - Add sodium nitrite and sulfamic acid and allow the diazotization reaction to proceed for 5 minutes.



- Add the paratoluidine reagent to couple with the diazotized Lamivudine.
- Allow the yellow chromogen to stand for 1 hour for complete color development.
- Measure the absorbance at the λmax of 282 nm.
- Prepare a calibration curve of absorbance against concentration.

Methodology Visualization

The general workflow for a validated spectrophotometric analysis of Lamivudine can be visualized as a series of sequential steps, from sample preparation to final data analysis.



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Caption: Workflow for Lamivudine Spectrophotometric Analysis.

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